molecular formula C18H16N6O B10992619 N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B10992619
M. Wt: 332.4 g/mol
InChI Key: LIYXTRJZCMMHMZ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties Indole is a significant heterocyclic system found in many natural products and drugs, while tetrazole is known for its stability and bioisosteric properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves the coupling of an indole derivative with a tetrazole derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Indole-3-carboxaldehyde derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety can interact with biological receptors such as serotonin receptors, while the tetrazole moiety can mimic carboxylate groups and bind to metal ions or enzymes. These interactions can lead to various biological effects, including modulation of cellular signaling pathways and inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both indole and tetrazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H16N6O/c25-18(15-5-7-16(8-6-15)24-13-20-21-22-24)19-10-12-23-11-9-14-3-1-2-4-17(14)23/h1-9,11,13H,10,12H2,(H,19,25)

InChI Key

LIYXTRJZCMMHMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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